Nanomolar TSHR Potency vs. Micromolar-Grade Comparators S37a and ML224
The target compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) at the human TSHR (82 nM in HEK293 cells) compared to the widely-used tool compounds S37a (IC50 ≈ 20,000 nM) and ML224 (IC50 = 2,100 nM) . This represents an approximately 244-fold potency advantage over S37a and a 26-fold advantage over ML224.
| Evidence Dimension | Antagonist activity at human TSHR |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | S37a IC50 = 20 µM (20,000 nM); ML224 IC50 = 2.1 µM (2,100 nM) |
| Quantified Difference | ~244-fold more potent than S37a; ~26-fold more potent than ML224 |
| Conditions | Antagonist activity at human TSHR expressed in HEK293 cells, assessed as reduction in cAMP production (2 hr incubation, TR-FRET assay for target compound) ; similar cAMP inhibition assay in HEK293-TSHR cells for S37a ; intracellular calcium assay for ML224 . |
Why This Matters
The nanomolar potency of the target compound enables its use at lower, more physiologically-relevant concentrations, reducing the risk of non-specific cytotoxicity and solvent artifacts in cellular assays compared to micromolar alternatives.
- [1] BindingDB, Entry BDBM50614116. IC50: 82 nM. Assay: Antagonist activity at human TSHR expressed in HEK293 cells assessed as reduction in cAMP production. View Source
- [2] Marcinkowski, P., et al. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy. Thyroid, 2019, 29(1), 111-123. S37a hTSHR IC50 ≈ 20 µM. View Source
